molecular formula C16H18O5 B12431377 Murracarpin CAS No. 120786-76-7

Murracarpin

Cat. No.: B12431377
CAS No.: 120786-76-7
M. Wt: 290.31 g/mol
InChI Key: DBPWCIPDCMVUFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Murracarpin involves several steps. One method includes reacting 7-hydroxy coumarin with acetic anhydride, trifluoroacetic acid, and hexamethylenetetramine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Murraya paniculata leaves using solvents like methanol and chloroform . The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Murracarpin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.

Scientific Research Applications

Murracarpin has a wide range of scientific research applications:

Comparison with Similar Compounds

Murracarpin is unique among coumarins due to its specific biological activities and molecular interactions. Similar compounds include:

This compound stands out due to its dual anti-inflammatory and vasorelaxing properties, making it a versatile compound for various scientific and medical applications.

Properties

CAS No.

120786-76-7

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one

InChI

InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3

InChI Key

DBPWCIPDCMVUFT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O

Origin of Product

United States

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